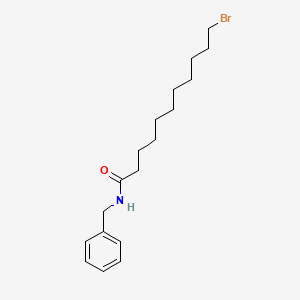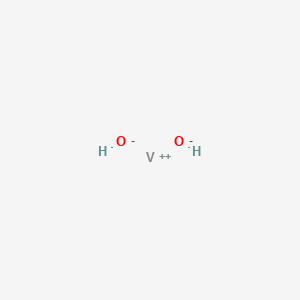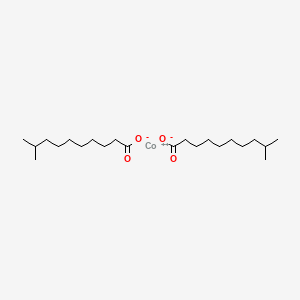
Cobalt bis(isoundecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt bis(isoundecanoate): is a coordination compound with the molecular formula C22H42CoO4 . It is a cobalt-based complex where cobalt is coordinated with two isoundecanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt bis(isoundecanoate) typically involves the reaction of cobalt salts with isoundecanoic acid. One common method is to dissolve cobalt(II) acetate in a suitable solvent, such as ethanol, and then add isoundecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the formation of the cobalt bis(isoundecanoate) complex. The reaction can be represented as follows:
Co(CH3COO)2+2C11H21COOH→Co(C11H21COO)2+2CH3COOH
Industrial Production Methods: In industrial settings, the production of cobalt bis(isoundecanoate) may involve more efficient and scalable methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Cobalt bis(isoundecanoate) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, leading to the formation of different cobalt complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.
Substitution: Ligands in the cobalt bis(isoundecanoate) complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and carboxylates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) or cobalt(0) species.
Scientific Research Applications
Chemistry: Cobalt bis(isoundecanoate) is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst in synthetic chemistry.
Biology and Medicine: In biological and medical research, cobalt bis(isoundecanoate) is studied for its potential as an antimicrobial and anticancer agent. Its coordination properties allow it to interact with biological molecules, making it a candidate for drug development.
Industry: In industrial applications, cobalt bis(isoundecanoate) is used in the production of coatings, adhesives, and lubricants. Its stability and reactivity make it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of cobalt bis(isoundecanoate) involves its ability to coordinate with various ligands and substrates. The cobalt center can undergo redox reactions, which can facilitate catalytic processes. In biological systems, the compound can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Cobalt bis(dicarbollide): Known for its stability and use in material science and medicine.
Cobalt(II) acetate: Used as a precursor in the synthesis of various cobalt complexes.
Cobalt(II) chloride: Commonly used in laboratory synthesis and industrial applications.
Uniqueness: Cobalt bis(isoundecanoate) is unique due to its specific coordination with isoundecanoate ligands, which imparts distinct chemical and physical properties. Its versatility in catalysis and potential biological applications make it a valuable compound in research and industry.
Properties
CAS No. |
93965-34-5 |
|---|---|
Molecular Formula |
C22H42CoO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
cobalt(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
KUXFMSHREFCOPH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


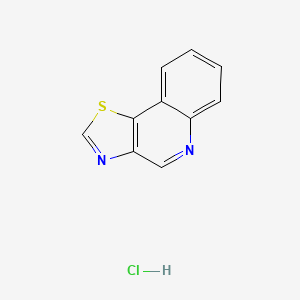
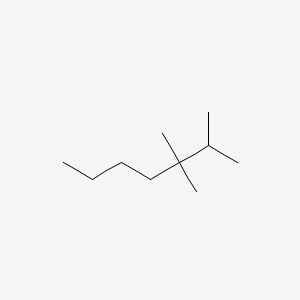

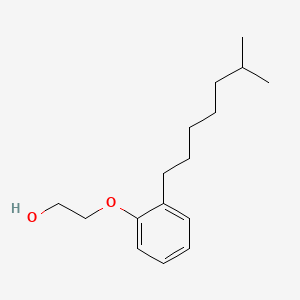
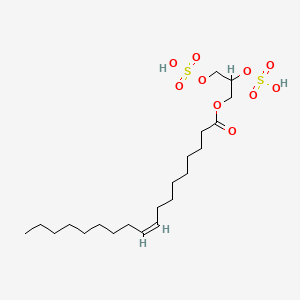
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
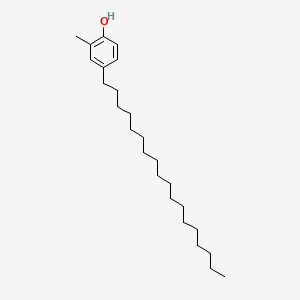
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)

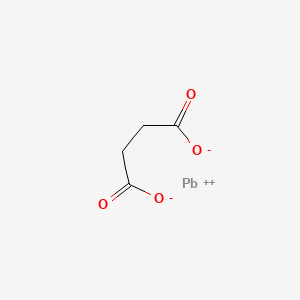
![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
